
2-(2,5-Dimethylphenyl)phenol
Descripción general
Descripción
2-(2,5-Dimethylphenyl)phenol is a chemical compound with the CAS Number: 52220-74-3. Its molecular weight is 198.26 and its linear formula is C14H14O . It is also known as 2’,5’-dimethyl [1,1’-biphenyl]-2-ol .
Molecular Structure Analysis
The molecular structure of this compound consists of a biphenyl core with two methyl groups and one hydroxyl group . The InChI code for this compound is 1S/C14H14O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h3-9,15H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a crystalline compound . The physical properties of phenols are chiefly due to the hydroxyl group. Phenols are colorless liquids or solids, but they mostly turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces .Aplicaciones Científicas De Investigación
Micellar Binding Studies 2-(2,5-Dimethylphenyl)phenol and similar compounds have been studied for their interactions with cetyltrimethylammonium chloride (CTAC) micelles. These studies focus on the concentration of phenoxide ions in the micellar pseudophase, which is crucial for understanding the behavior of phenolic compounds in different environments (Senz & Gsponer, 1994).
Molecular Structure and Computational Studies Research involving derivatives of this compound has contributed to the field of computational chemistry. Studies on these derivatives, characterized by single-crystal X-ray diffraction, involve calculations of molecular geometry and chemical shift values, aiding in the development of new substances with potential applications in pharmaceuticals and material science (Karakurt et al., 2016).
Photoremovable Protecting Group for Phosphates and Sulfonic Acids this compound derivatives have been identified as effective photoremovable protecting groups for phosphates and sulfonic acids. This application is significant in organic synthesis and biochemistry, where controlled exposure to light can trigger specific reactions (Klán et al., 2002).
Synthesis of 2-(Phenylthio)phenols The compound and its derivatives are used in the synthesis of 2-(phenylthio)phenols, which is achieved via tandem copper(I)-catalyzed C-S coupling/C-H functionalization. This synthesis method is pivotal in advancing the understanding of organic reaction mechanisms and developing new chemical compounds (Xu et al., 2010).
Thermal Cycloaddition in Organic Synthesis this compound is involved in thermal cycloaddition reactions with N-arylmaleimides, leading to the synthesis of various organic compounds. Such reactions are important for understanding thermally-induced chemical processes and developing new materials (Bryce-Smith et al., 1987).
Anticancer Activity of Schiff Bases Derivatives of this compound have been used in the synthesis of Schiff bases, which are studied for their potential anticancer activity. These compounds show promising results against various cancer cell lines, highlighting the potential of this compound derivatives in developing new anticancer agents (Uddin et al., 2020).
Mecanismo De Acción
Biochemical Pathways
Phenolic compounds, such as 2-(2,5-Dimethylphenyl)phenol, are known to be involved in various biochemical pathways . They are produced under various biotic and abiotic stresses and play key roles in alleviating these stresses, regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that phenolic compounds, which include 2-(2,5-Dimethylphenyl)phenol, have the ability to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the phenolic compound .
Cellular Effects
Phenolic compounds can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Metabolic Pathways
Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTQBTDWTJXTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606071 | |
| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52220-74-3 | |
| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate](/img/structure/B3060475.png)
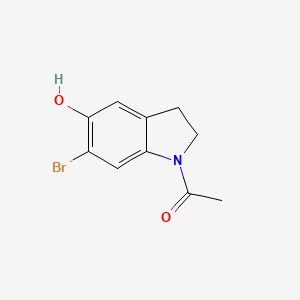
![4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde](/img/structure/B3060478.png)

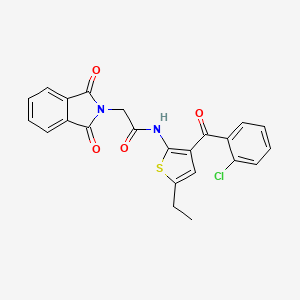

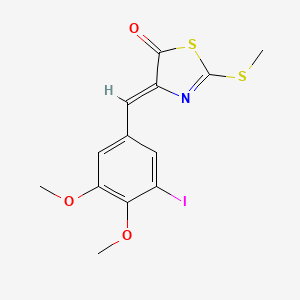
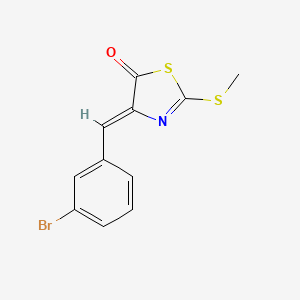
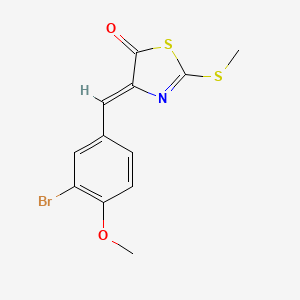
![2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/no-structure.png)


